molecular formula C21H24N2O6S B2633444 ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 903245-31-8

ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2633444
CAS No.: 903245-31-8
M. Wt: 432.49
InChI Key: NXDGZGPFVAROOR-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The IUPAC name of this compound is derived through a hierarchical analysis of its fused heterocyclic core and substituent positions. The parent structure, thieno[2,3-c]pyridine, consists of a thiophene ring fused to a pyridine ring at the 2,3- and c-positions, respectively. Numbering begins at the sulfur atom in the thiophene moiety, proceeding clockwise, while the pyridine nitrogen occupies position 1 in the fused system.

The tetrahydro designation "4H,5H,6H,7H" specifies hydrogen saturation at positions 4–7 of the pyridine ring, forming a partially saturated bicyclic system. Substituents are prioritized as follows:

  • Ethyl carboxylate at position 3 (C3)
  • Acetyl group at position 6 (C6)
  • 2,3-Dimethoxybenzamido group at position 2 (C2)

Isomeric considerations arise from:

  • Fusion position variability : Alternative fusion patterns (e.g., thieno[3,4-b]pyridine) yield distinct electronic environments.
  • Substituent orientation : The ortho-dimethoxy configuration on the benzamido group prevents free rotation, creating atropisomerism.

Table 1: Key Nomenclature Determinants

Feature Position Priority
Thieno[2,3-c]pyridine core - Base structure
Ethyl carboxylate C3 1st substituent
2,3-Dimethoxybenzamido C2 2nd substituent
Acetyl group C6 3rd substituent

Properties

IUPAC Name

ethyl 6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-5-29-21(26)17-13-9-10-23(12(2)24)11-16(13)30-20(17)22-19(25)14-7-6-8-15(27-3)18(14)28-4/h6-8H,5,9-11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDGZGPFVAROOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyridines, which undergo a series of reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acetic anhydride, dimethoxybenzoyl chloride, and ethyl chloroformate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of high-purity this compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thieno[2,3-c]pyridine core or the benzamido moiety.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered chemical and biological properties.

Scientific Research Applications

Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with analogous derivatives, emphasizing substituent effects and molecular parameters:

Compound Name R1 (Position 2) R2 (Position 6) Molecular Formula Molecular Weight Key Data/Activity
Target Compound 2,3-Dimethoxybenzamido Acetyl C22H25N3O6S 483.52 No biological data reported in available sources.
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... 3,4,5-Trimethoxyphenylamino Acetyl C20H24N2O6S 421.3 Cytotoxic (IC50 not specified); NMR: δ 2.06 (s, 3H), 3.76 (s, 9H); MS: [M+1]+ = 421.3.
Ethyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-... 4-(Dipropylsulfamoyl)benzamido Benzyl C30H37N3O5S2 583.76 No activity reported; catalogued as a building block.
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Amino Butanoyl C15H22N2O3S 310.42 Purity: 95%; used in synthetic intermediates.
Ethyl 2-amino-6-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino Pyridin-4-ylmethyl C16H19N3O2S 317.41 1H NMR: δ 8.51 (d, 2H), 7.35 (d, 2H); potential antitubulin activity inferred.

Key Observations

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenylamino group in correlates with cytotoxic activity, suggesting that methoxy-rich aromatic substituents enhance interaction with biological targets. The target compound’s 2,3-dimethoxybenzamido group shares this motif but lacks reported activity data.

Ester Group Influence :

  • Ethyl esters (e.g., target compound, ) are common, enhancing solubility compared to methyl esters (e.g., ).

Butanoyl () may improve lipophilicity.

Biological Activity

Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 920467-71-6
  • Molecular Formula: C21H24N2O6S
  • Molecular Weight: 432.4901 g/mol
  • SMILES: CCOC(=O)c1c(NC(=O)c2cc(OC)cc(c2)OC)sc2c1CCN(C2)C(=O)C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Starting Materials : The synthesis begins with the appropriate thieno[2,3-c]pyridine derivative.
  • Acetylation : The compound undergoes acetylation to introduce the acetyl group at the 6-position.
  • Amidation : The introduction of the 2-(2,3-dimethoxybenzamido) group is achieved through coupling reactions.
  • Carboxylation : Finally, the carboxylic acid functionality is introduced at the 3-position.

These steps are essential to ensure the desired biological activity of the final product.

Antitumor Effects

Recent studies have highlighted the potential antitumor effects of thieno[2,3-c]pyridine derivatives. This compound has shown promising results in various cancer models:

  • Cell Lines Tested : The compound was evaluated against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468.
  • Inhibition Assays : Sulforhodamine B assays demonstrated significant growth inhibition in TNBC cell lines with minimal effects on non-tumorigenic cells (MCF-12A) .

The mechanism by which this compound exerts its antitumor effects may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have been reported to inhibit tyrosine kinases such as Src and VEGFR-2, which are crucial in cancer progression and angiogenesis .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound increased G0/G1 phase cells while decreasing S phase cells in MDA-MB-231 cells .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the cytotoxicity and mechanism of action.
    • Findings : The compound significantly reduced cell viability and proliferation rates. It also induced cell cycle arrest at G0/G1 phase .
ParameterControlCompound Treatment
Cell Viability (%)10050 (at 13 µM)
Proliferation Rate (%)10040
G0/G1 Phase (%)3065
S Phase (%)4020

Toxicity Profile

The toxicity of this compound was assessed using non-tumorigenic cell lines:

  • The compound displayed low cytotoxicity against MCF-12A cells while effectively targeting cancerous cells .

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